4-amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Overview
Description
4-amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is an organic compound with the molecular formula C14H11ClN4O2S. It is a derivative of quinoxaline and sulfonamide, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide typically involves the reaction of 3-chloroquinoxaline with 4-aminobenzenesulfonamide under specific conditions. One common method includes:
Starting Materials: 3-chloroquinoxaline and 4-aminobenzenesulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Catalysts: Catalysts like triethylamine or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the quinoxaline ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and sulfonamide groups.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted quinoxaline derivatives.
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide: Another quinoxaline derivative with similar biological activities.
XK469 (2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid): Known for its potent anticancer properties.
Uniqueness
4-amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is unique due to its dual inhibitory action on COX-2 and EGFR, making it a promising candidate for the development of new anticancer and anti-inflammatory drugs .
Properties
IUPAC Name |
4-amino-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-13-14(18-12-4-2-1-3-11(12)17-13)19-22(20,21)10-7-5-9(16)6-8-10/h1-8H,16H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLSPNAYPQTFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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